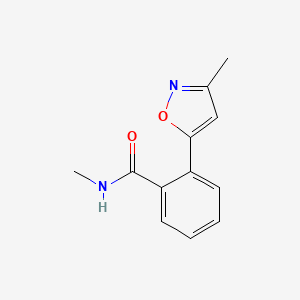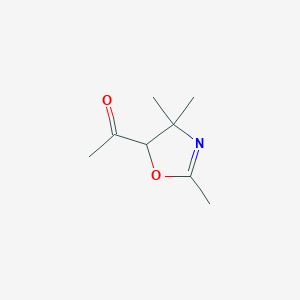
1-(2,4,4-Trimethyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,4-Trimethyl-4,5-dihydrooxazol-5-yl)ethanone is an organic compound with the molecular formula C₉H₁₅NO₂ It is a derivative of oxazole, characterized by the presence of a trimethyl-substituted dihydrooxazole ring attached to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4,4-Trimethyl-4,5-dihydrooxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,4-trimethyl-4,5-dihydrooxazole with acetyl chloride in the presence of a base like pyridine can yield the desired product. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-(2,4,4-trimethyl-4,5-dihydrooxazol-5-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction, and the use of solvents like dichloromethane or toluene can aid in the purification of the final product.
化学反応の分析
Types of Reactions: 1-(2,4,4-Trimethyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,4,4-Trimethyl-4,5-dihydrooxazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1-(2,4,4-trimethyl-4,5-dihydrooxazol-5-yl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 2,4,4-Trimethyl-2-oxazoline
- 2,4,4-Trimethyl-1,3-oxazoline
- 4,5-Dihydro-2,4,4-trimethyloxazole
Comparison: 1-(2,4,4-Trimethyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential applications. Compared to its analogs, this compound offers a broader range of synthetic possibilities and potential biological activities, making it a valuable target for further research and development.
特性
CAS番号 |
77219-10-4 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
1-(2,4,4-trimethyl-5H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-5(10)7-8(3,4)9-6(2)11-7/h7H,1-4H3 |
InChIキー |
UCQRYAAWBZPLGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(C(O1)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


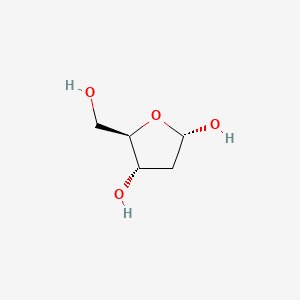
![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

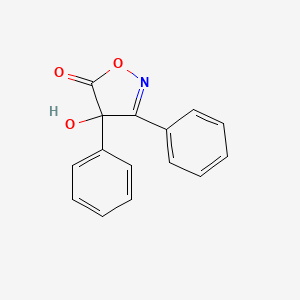

![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
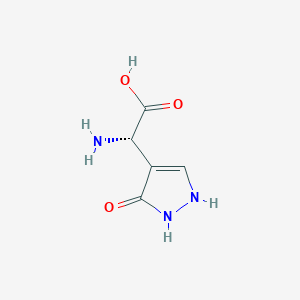
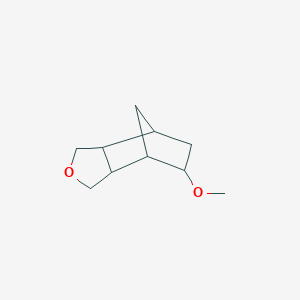
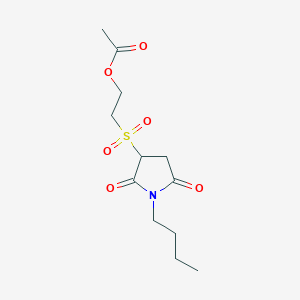
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
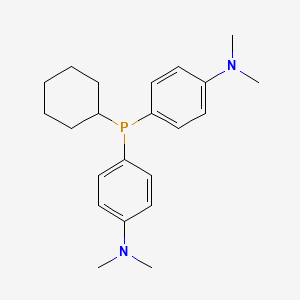
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
